5-(Phenoxymethyl)thiadiazole-4-carboxamide
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Overview
Description
5-(Phenoxymethyl)thiadiazole-4-carboxamide is a chemical compound with the molecular formula C10H9N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)thiadiazole-4-carboxamide typically involves the reaction of phenoxymethyl derivatives with thiadiazole precursors under specific conditions. One common method includes the use of phenoxymethyl chloride and thiadiazole-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of substituted phenoxymethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and neuroprotective agent.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-thiadiazole-2-ylcarbamate: Known for its cognitive-enhancing properties.
2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide: Exhibits significant cytotoxicity against tumor cells.
Uniqueness
5-(Phenoxymethyl)thiadiazole-4-carboxamide stands out due to its unique phenoxymethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
4609-52-3 |
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Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
5-(phenoxymethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H9N3O2S/c11-10(14)9-8(16-13-12-9)6-15-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,14) |
InChI Key |
POGFSAPGXOCUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(N=NS2)C(=O)N |
Origin of Product |
United States |
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